N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which makes it a promising candidate for cancer therapy and other diseases involving kinase dysregulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine moiety: This step involves the reaction of the pyrrolopyrimidine core with a piperidine derivative.
Attachment of the cyclopropanecarboxamide group: This final step involves the coupling of the intermediate with cyclopropanecarboxylic acid or its derivatives under suitable conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Various substitution reactions can be performed to introduce different substituents onto the pyrrolopyrimidine core or the piperidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines .
Scientific Research Applications
N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its interactions with various biological targets, particularly kinases.
Medicine: It is being investigated as a potential therapeutic agent for cancer and other diseases involving kinase dysregulation.
Industry: It may be used in the development of new pharmaceuticals and as a tool in drug discovery .
Mechanism of Action
The mechanism of action of N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide involves its role as a kinase inhibitor. It binds to the ATP-binding site of specific kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also act as kinase inhibitors and have similar biological activities.
Halogenated pyrrolopyrimidines: These derivatives are studied for their enhanced potency and selectivity as kinase inhibitors.
Uniqueness
N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropanecarboxamide group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
Molecular Formula |
C16H21N5O |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H21N5O/c1-20-8-6-13-14(20)17-10-18-15(13)21-7-2-3-12(9-21)19-16(22)11-4-5-11/h6,8,10-12H,2-5,7,9H2,1H3,(H,19,22) |
InChI Key |
MVDWZLKDZUHKFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCCC(C3)NC(=O)C4CC4 |
Origin of Product |
United States |
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